molecular formula C19H21BrClN3O2S B2508408 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1219186-20-5

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2508408
M. Wt: 470.81
InChI Key: FPQOJJNJDHETPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C19H21BrClN3O2S and its molecular weight is 470.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Benzothiazole Derivatives Synthesis : Research efforts have been directed towards the synthesis of benzothiazole derivatives due to their biological and chemical significance. For instance, benzothiazole analogs have been synthesized from 5-bromosalicylaldehyde, which underwent various reactions to produce compounds with antimicrobial activities (Parameshwarappa et al., 2008). Similar synthetic routes could potentially be applied to synthesize compounds like the one , showcasing the versatility of brominated and benzothiazole-containing compounds in chemical synthesis.

Antiproliferative Activity : Derivatives of benzothiazole, linked with various substituents, have been explored for their antiproliferative activities against different cancer cell lines. A study synthesized pyridine linked thiazole derivatives and evaluated their cytotoxicity, revealing significant anticancer activity against certain cell lines (Alqahtani et al., 2020). This suggests that compounds with benzothiazole and bromine substituents could potentially be explored for similar biological activities.

Biological Activities and Potential Applications

Antidepressant and Antimicrobial Effects : Studies on compounds with dimethylaminomethyl and benzothiazole groups have shown indications of antidepressant profiles and antimicrobial effects (Šindelář et al., 1990). This indicates the potential for researching similar compounds for neurological and antimicrobial applications.

Corrosion Inhibition : Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, showing effectiveness in protecting steel against corrosion in acidic environments (Hu et al., 2016). This application is significant in industrial processes and materials science, highlighting the compound's potential utility beyond biological activities.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOJJNJDHETPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

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